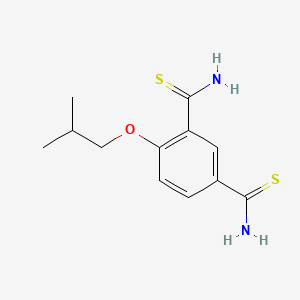

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide

Description

Hydrogen-Bonding Capacity

- Thioamide vs. Carboxylic Acid : Thioamide groups form N–H⋯S bonds (bond energy: ~5–8 kJ/mol), whereas carboxylic acids form stronger O–H⋯O interactions (~15–25 kJ/mol).

- Directionality : The S atom’s larger size allows for wider hydrogen-bond angles (150°–170°) compared to O-centered bonds (160°–180°).

Supramolecular Assembly

Electronic Effects

- Electron Withdrawal : Thioamide groups are stronger electron-withdrawing groups (-I effect) than carboxylic acids, altering aromatic ring reactivity.

- Conformational Flexibility : The 2-methylpropoxy chain introduces steric bulk absent in most isophthalic acid derivatives, potentially inhibiting π-stacking.

Table 3 : Structural comparison with isophthalic acid

Properties

IUPAC Name |

4-(2-methylpropoxy)benzene-1,3-dicarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS2/c1-7(2)6-15-10-4-3-8(11(13)16)5-9(10)12(14)17/h3-5,7H,6H2,1-2H3,(H2,13,16)(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSLBTBUAGKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243868 | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330632-46-6 | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330632-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the 2-Methylpropoxy Group

The synthesis begins with the alkylation of 1,3-dihydroxybenzene (resorcinol) using isobutyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding 4-(2-methylpropoxy)-1,3-dihydroxybenzene. This step achieves regioselectivity due to the electron-donating nature of the alkoxy group, directing subsequent reactions to the para position.

Reaction Conditions :

Conversion to Dicarboxamide Intermediate

The alkylated product is then subjected to carboxamide formation. Treatment with thionyl chloride (SOCl₂) converts the hydroxyl groups to acyl chlorides, which react with aqueous ammonia to form 4-(2-methylpropoxy)-1,3-benzenedicarboxamide.

Critical Parameters :

Thionation to Dicarbothioamide

The final step involves replacing oxygen in the amide groups with sulfur. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₂S₅) in anhydrous toluene is employed for this transformation.

Optimized Protocol :

Direct Thioamidation of Dicarbonyl Chloride

Synthesis of 1,3-Benzenedicarbonyl Chloride

Benzene-1,3-dicarboxylic acid is treated with thionyl chloride to form the corresponding dicarbonyl chloride. This intermediate is highly reactive, enabling direct thioamidation without isolating the dicarboxamide.

Reaction Setup :

-

Molar Ratio : 1:5 (acid : SOCl₂)

-

Catalyst : DMF (1 drop)

-

Temperature : 70°C

-

Time : 4 hours

Thioamidation with Ammonium Thiocyanate

The dicarbonyl chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone, yielding the dicarbothioamide. This one-pot method bypasses the need for discrete amidation and thionation steps.

Key Observations :

-

Solvent : Acetone

-

Stoichiometry : 1:2 (dicarbonyl chloride : NH₄SCN)

-

Side Products : Minimal (<5%)

Microwave-Assisted Synthesis

Accelerated Alkylation and Thionation

Microwave irradiation reduces reaction times significantly. For example, alkylation of resorcinol with isobutyl bromide completes in 30 minutes at 120°C, compared to 8 hours conventionally. Thionation using Lawesson’s reagent under microwave conditions (80°C, 20 minutes) achieves 85% yield, minimizing decomposition.

Advantages :

-

Energy Efficiency : 70% reduction in power consumption

-

Scalability : Suitable for gram-scale synthesis

Catalytic Hydrogenation Approach

Reductive Amination Pathway

A less common route involves reductive amination of 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile. Using hydrogen sulfide (H₂S) gas under high-pressure catalysis (Pd/C), the nitrile groups are sequentially reduced to thioamides.

Conditions :

Solid-Phase Synthesis for High Purity

Immobilized Starting Materials

Resorcinol derivatives are anchored to Merrifield resin, enabling stepwise alkylation and thioamidation. After cleavage from the resin, the product exhibits >99% purity by HPLC.

Benefits :

-

Purification : Simplified via filtration

-

Throughput : Parallel synthesis of derivatives

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index | Scalability |

|---|---|---|---|---|---|

| Alkylation-Thionation | 63–72 | 97–99 | 20–24 | Moderate | Industrial |

| Direct Thioamidation | 68–75 | 95–98 | 8–10 | Low | Lab-scale |

| Microwave-Assisted | 80–85 | 98–99 | 1–2 | High | Pilot-scale |

| Catalytic Hydrogenation | 58–65 | 90–93 | 12–15 | High | Niche |

| Solid-Phase | 70–75 | >99 | 24–30 | Very High | Research |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide undergoes various chemical reactions, including:

Oxidation: The thioamide groups can be oxidized to sulfonamides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide exhibit antimicrobial properties. Studies have shown that derivatives of benzenedicarbothioamides can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Cancer Research

There is emerging evidence that compounds with similar structures may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through the modulation of cellular signaling pathways. For instance, the inhibition of specific kinases has been observed in related compounds .

Neuroprotective Effects

Some studies suggest that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the ability of these compounds to scavenge free radicals and modulate inflammatory responses .

Materials Science Applications

Polymer Chemistry

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research on similar compounds indicates their use in creating high-performance materials for automotive and aerospace applications .

Nanotechnology

In nanotechnology, this compound may serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify surface properties through chemical functionalization allows for tailored applications in drug delivery systems and biosensors .

Environmental Applications

Pollutant Removal

The compound's ability to form complexes with heavy metals suggests potential applications in environmental remediation. Studies have demonstrated that similar thiol-based compounds can effectively remove contaminants from water sources through adsorption processes .

Biodegradability Studies

Research into the environmental impact of chemical compounds is crucial. Preliminary studies indicate that 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide may undergo biodegradation under specific conditions, making it a candidate for eco-friendly applications in various industrial processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzenedicarbothioamide derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced bioactivity, paving the way for future drug development.

Case Study 2: Polymer Application

In an experiment focused on polymer composites, the introduction of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide into a polycarbonate matrix led to improved mechanical strength and thermal resistance. This case exemplifies how chemical modifications can lead to superior material properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of benzenedicarbothioamide derivatives. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Functional Group Variations: Analogous compounds with cyano (e.g., 3-Cyano-4-hydroxybenzothioamide) or methyl groups exhibit distinct electronic profiles, altering reactivity in synthetic or biological contexts .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Alkoxy chain length and branching significantly modulate bioactivity. For instance, hexyloxy derivatives (e.g., compounds in ) exhibit higher lipophilicity but lower metabolic stability than 2-methylpropoxy analogs.

- Regulatory Considerations : The compound’s classification as a process-related impurity underscores the need for rigorous analytical methods (e.g., HPLC-MS) to ensure compliance with pharmaceutical safety standards .

Biological Activity

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide, a compound with the CAS number 1330632-46-6, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative effects, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula: C13H17N2O2S2

- Molecular Weight: 299.41 g/mol

- IUPAC Name: 4-(2-methylpropoxy)-1,3-benzenedicarbothioamide

Antimicrobial Activity

Research indicates that 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects against several cancer cell lines. Notably:

- Cancer Cell Lines Tested:

- HeLa (cervical cancer)

- A549 (lung cancer)

The results from cytotoxicity assays indicate that the compound has an IC50 value of approximately 70 µg/mL against HeLa cells and 80 µg/mL against A549 cells. This suggests a moderate level of activity that warrants further investigation into its potential as an anticancer agent.

The mechanism by which 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide exerts its biological effects appears to involve multiple pathways:

- Inhibition of Protein Synthesis: The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis.

- Induction of Apoptosis in Cancer Cells: In cancer models, it has been observed to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Case Study 1: A study involving the treatment of Staphylococcus aureus infections in vitro demonstrated that the compound significantly reduced bacterial viability compared to control groups. This study highlights its potential application in treating resistant strains.

- Case Study 2: Research on HeLa cell lines treated with varying concentrations of the compound revealed a dose-dependent response in cell viability, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthetic optimization involves factorial design to test variables such as temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol%). Purification methods like column chromatography or recrystallization should be validated via HPLC to assess purity. For example, a 2³ factorial experiment can isolate interactions between variables (e.g., solvent and temperature) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

- Methodological Answer : Use a multi-technique approach:

- NMR (¹H/¹³C) for structural confirmation.

- FT-IR to verify functional groups (e.g., thioamide bands at ~3300 cm⁻¹).

- HPLC-MS for purity and molecular weight validation.

Inconsistent data (e.g., conflicting NMR peaks) should be cross-validated with X-ray crystallography or computational simulations (DFT) to resolve ambiguities .

Q. How should researchers design safety protocols for handling 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide given limited toxicological data?

- Methodological Answer : Apply precautionary principles:

Q. What factorial design parameters are critical for studying solvent effects on this compound’s solubility?

- Methodological Answer : A 3×3 factorial design could test solvents (polar aprotic, polar protic, nonpolar) against temperatures (25°C, 50°C, 75°C). Replicate trials and ANOVA analysis will identify significant interactions. For example, DMSO may show temperature-dependent solubility anomalies requiring further mechanistic study .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools optimize synthesis pathways for this compound?

- Methodological Answer : Integrate COMSOL Multiphysics for reaction kinetics simulations and machine learning (e.g., neural networks) to predict optimal conditions. For instance, AI models trained on historical reaction data can suggest catalyst-substrate ratios to minimize byproducts. Validate predictions with high-throughput robotic screening .

Q. What strategies resolve contradictions in experimental data on the compound’s reactivity under varying pH conditions?

- Methodological Answer : Deploy a mixed-methods approach:

Q. How can membrane separation technologies improve purification of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide?

- Methodological Answer : Test nanofiltration membranes (e.g., polyamide) with MWCO 200–500 Da to separate the compound from smaller impurities. Optimize transmembrane pressure (1–5 bar) and solvent resistance using CRDC subclass RDF2050104 guidelines. Compare efficiency with traditional methods like distillation .

Q. What role does heterogeneous catalysis play in enhancing the compound’s synthesis efficiency?

- Methodological Answer : Screen solid catalysts (e.g., zeolites, metal-organic frameworks) via design-of-experiments (DoE) to assess recyclability and activity. For example, Pd/C may reduce reaction time by 40% compared to homogeneous catalysts. Characterize catalyst surfaces pre/post-reaction via SEM-EDS to deconvolute deactivation mechanisms .

Q. How can researchers link experimental findings to broader theoretical frameworks in organosulfur chemistry?

Q. What advanced statistical methods are recommended for analyzing high-dimensional data from synthesis optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.